3-[Diethyl(pentyl)silyl]propan-1-amine
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Overview
Description
3-[Diethyl(pentyl)silyl]propan-1-amine is an organic compound with the molecular formula C12H29NSi. It contains a primary amine group attached to a propyl chain, which is further bonded to a silyl group substituted with diethyl and pentyl groups. This compound is notable for its unique structural features, which combine silicon and nitrogen atoms within the same molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(pentyl)silyl]propan-1-amine typically involves the reaction of a silyl halide with a primary amine. One common method is the reaction of diethyl(pentyl)silyl chloride with 3-aminopropylamine under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize the formation of side products.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(pentyl)silyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can participate in nucleophilic substitution reactions, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various silyl-substituted compounds.
Scientific Research Applications
3-[Diethyl(pentyl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based adhesives and coatings.
Mechanism of Action
The mechanism of action of 3-[Diethyl(pentyl)silyl]propan-1-amine involves its interaction with molecular targets through its amine and silyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the silyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)-1-propanamine: Another silyl-substituted amine with different substituents on the silicon atom.
3-(Ethoxydimethylsilyl)propylamine: A compound with ethoxy and dimethyl groups on the silicon atom.
Uniqueness
3-[Diethyl(pentyl)silyl]propan-1-amine is unique due to its specific combination of diethyl and pentyl groups on the silicon atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
41907-89-5 |
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Molecular Formula |
C12H29NSi |
Molecular Weight |
215.45 g/mol |
IUPAC Name |
3-[diethyl(pentyl)silyl]propan-1-amine |
InChI |
InChI=1S/C12H29NSi/c1-4-7-8-11-14(5-2,6-3)12-9-10-13/h4-13H2,1-3H3 |
InChI Key |
JVOPOGPMEFAUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CC)(CC)CCCN |
Origin of Product |
United States |
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